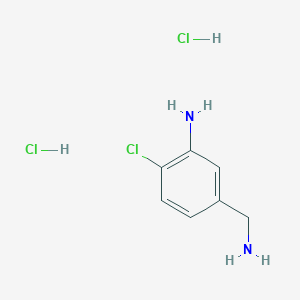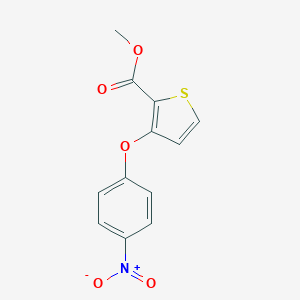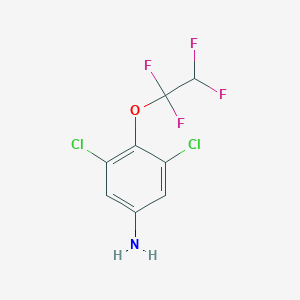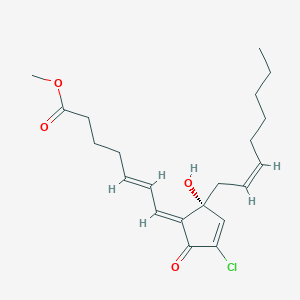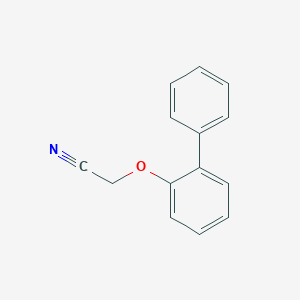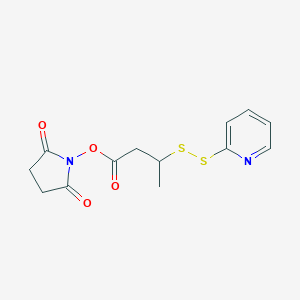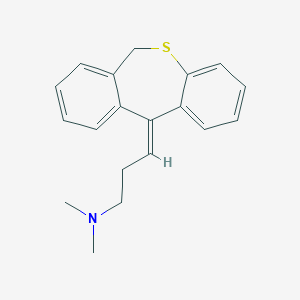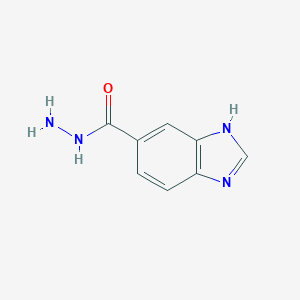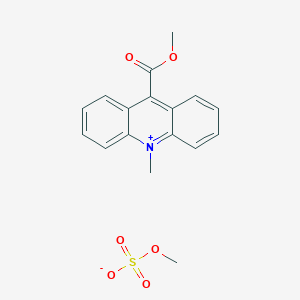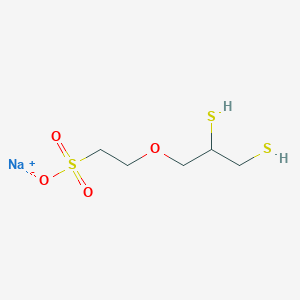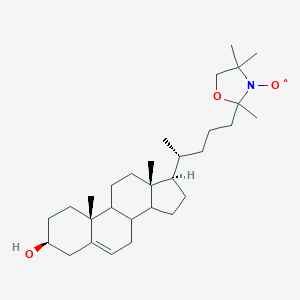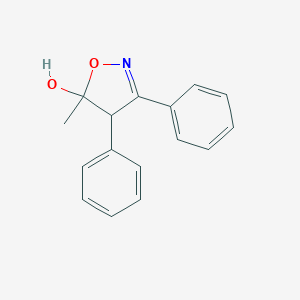
5-甲基-3,4-二苯基-4,5-二氢异恶唑-5-醇
描述
Synthesis Analysis
The synthesis of isoxazole derivatives involves various strategies, including 1,3-dipolar cycloaddition reactions. For instance, the synthesis of 3-substituted 5-(tributylstannyl)isoxazoles through 1,3-dipolar cycloaddition of ethynyltributylstannane with nitrile oxides generated in situ demonstrates a method for introducing substituents into the isoxazole ring, yielding good yields and demonstrating the versatility of isoxazole chemistry (Kondo et al., 1989).
Molecular Structure Analysis
The crystal structure of related compounds, such as 5-diacetylamino-3,4-diphenylisoxazole, has been elucidated using X-ray diffraction, revealing orthorhombic crystals and providing detailed bond lengths and angles that highlight the planar nature of the isoxazole ring and its substituents. These structural insights are crucial for understanding the chemical behavior and reactivity of the molecule (Simon et al., 1974).
Chemical Reactions and Properties
Isoxazole derivatives engage in a variety of chemical reactions, reflecting their rich chemistry. For example, the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes leads to the formation of heterocycles like 4-hydroxy and 4-mercaptopyrimidine derivatives, demonstrating the reactivity of the isoxazole ring towards nucleophilic attack (Shibuya, 1984).
Physical Properties Analysis
The physical properties of isoxazole derivatives can be influenced by their molecular structure. For instance, the stability and crystalline form of the compounds can be affected by the nature and position of substituents on the isoxazole ring, as seen in the study of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity and selectivity in reactions, of isoxazole derivatives are closely linked to their molecular structure. The synthesis of 4,5-diphenyl-4-isoxazolines as novel inhibitors of cyclooxygenase-2 highlights the application of isoxazole chemistry in designing molecules with specific biological activities (Habeeb et al., 2001).
科学研究应用
Synthesis of Terminal Butadiynyl-2,5-Diphenyl-1,3,4-Oxadiazole Derivatives : This compound is used in synthesizing derivatives with structural and optoelectronic properties, beneficial in molecular wire construction (Wang, Pålsson, Batsanov, & Bryce, 2006).
Agricultural Applications : In agriculture, 4,5-Dihydroisoxazoles, including variants of the compound, have shown effectiveness against root-knot nematodes and reduced the number of galls and eggs in tomato roots (Fráguas et al., 2020).
Synthesis of Enantiomers of 4,5-Dihydroisoxazole-5-Carboxylic Acids : This compound is used in synthesizing enantiopure 4,5-dihydroisoxazole-5-carboxylic acids, a process essential in creating specific enantiomers for research and pharmaceutical applications (Ros et al., 2005).
Preparation of Various Compounds : 5-Aryl-5-methyl-4,5-dihydroisoxazoles, related to the queried compound, are used in preparing diverse compounds for chemical studies (Walters et al., 2003).
Medical Research - COX-2 Inhibitors : A variant, 4,5-Diphenyl-4-isoxazolines with a C-3 Me substituent, has been identified as a potent and selective COX-2 inhibitor, showing significant analgesic and antiinflammatory activities (Habeeb, Rao, & Knaus, 2001).
Antidiarrheal Agents : 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL itself has been identified as a novel series of antidiarrheal agents, exhibiting low analgesic activity (Adelstein, Yen, Dajani, & Bianchi, 1976).
Antiprotozoal and Cytotoxic Activities : The compound exhibits in vitro antiprotozoal and cytotoxic activities, suggesting potential use in medical research (Dürüst et al., 2013).
Organic Light-Emitting Diodes (OLEDs) : Derivatives like 2-Methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole are used as emitters in OLEDs with significant efficiency (Cooper et al., 2022).
Antimicrobial, Anti-Inflammatory, and Analgesic Activities : Some isoxazolyl derivatives have shown significant antimicrobial activity, as well as potent anti-inflammatory and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2012).
Antidepressant Activities : Related compounds like 3,5-diphenyl-2-pyrazolines have been shown to possess antidepressant activities in mice (Palaska, Aytemir, Uzbay, & Erol, 2001).
安全和危害
属性
IUPAC Name |
5-methyl-3,4-diphenyl-4H-1,2-oxazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-16(18)14(12-8-4-2-5-9-12)15(17-19-16)13-10-6-3-7-11-13/h2-11,14,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFHVOCXHGAVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444793 | |
| Record name | 5-Methyl-3,4-diphenyl-4,5-dihydro-1,2-oxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL | |
CAS RN |
181696-73-1 | |
| Record name | 5-Methyl-3,4-diphenyl-4,5-dihydro-1,2-oxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

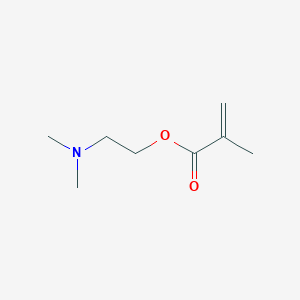
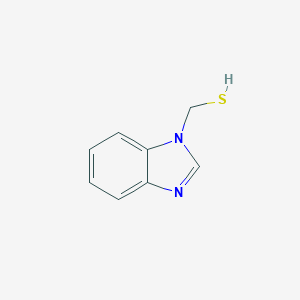
![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)
